molecular formula C14H25N B13588564 4-(Adamantan-1-yl)butan-1-amine

4-(Adamantan-1-yl)butan-1-amine

Cat. No.: B13588564
M. Wt: 207.35 g/mol
InChI Key: ARURJSLYUICTPW-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)butan-1-amine is an adamantane-containing compound characterized by a butan-1-amine backbone substituted with an adamantane moiety at the fourth carbon. Adamantane, a rigid hydrocarbon with a cage-like structure, is widely utilized in medicinal chemistry to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates . Such compounds are frequently investigated for antiviral, anticancer, and antimicrobial activities due to adamantane’s ability to interact with biological targets like viral ion channels or kinases .

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

4-(1-adamantyl)butan-1-amine

InChI

InChI=1S/C14H25N/c15-4-2-1-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10,15H2

InChI Key

ARURJSLYUICTPW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)butan-1-amine typically involves the reaction of adamantane derivatives with butylamine precursors. One common method involves the alkylation of adamantane with a suitable butylamine derivative under acidic or basic conditions. For instance, the reaction of 1-bromoadamantane with butylamine in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines .

Scientific Research Applications

4-(Adamantan-1-yl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Adamantane Derivatives

  • N-(Adamantan-1-yl)-4-sulfamoylbenzamide (7) : Synthesized via microwave-assisted methods (82% yield) and exhibits anti-dengue virus (DENV-2) activity (IC50 = 42.8 µM) with low cytotoxicity, suggesting a favorable therapeutic index .

Butan-1-amine Analogues

  • 4-(Quinoxalin-2-yl)butan-1-amine: Discontinued due to unspecified reasons, highlighting challenges in developing quinoxaline-based amines .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Adamantane’s Role : Adamantane derivatives exhibit enhanced membrane permeability due to their lipophilic nature, enabling interactions with hydrophobic pockets in viral or cancer-related proteins .
  • Functional Group Impact : Sulfamoyl (in compound 7) and benzamide (in compound 6) groups modulate electronic and steric properties, influencing binding affinities. For example, the sulfamoyl group in compound 7 may facilitate hydrogen bonding with DENV-2 protease .
  • Synthesis Efficiency : Microwave irradiation significantly improves reaction yields and reduces time (e.g., 30 minutes vs. 48 hours for conventional methods), as demonstrated in adamantane-sulfonamide conjugates .

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